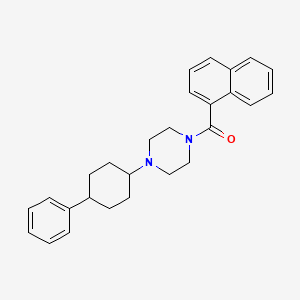![molecular formula C21H17N3O5 B6020724 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B6020724.png)
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is not well understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Moreover, it has been reported to induce the expression of certain genes involved in the regulation of apoptosis, such as p53 and Bax. It may also inhibit the activity of certain proteins involved in the regulation of the cell cycle, such as cyclin D1 and CDK4.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide is its potent antitumor activity against various cancer cell lines. Moreover, it possesses significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases. However, one of the major limitations of this compound is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide. One of the potential directions is to investigate its potential applications in the treatment of various diseases, such as cancer, inflammation, and pain. Moreover, the development of novel formulations and delivery systems may improve its bioavailability and efficacy in vivo. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide involves the reaction between 4-nitrobenzoic acid, aniline, and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Moreover, it has also been shown to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of novel drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-29-19-12-9-15(21(26)22-16-5-3-2-4-6-16)13-18(19)23-20(25)14-7-10-17(11-8-14)24(27)28/h2-13H,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCYXQWOYFRCKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B6020641.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B6020653.png)
![diethyl 5-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6020661.png)
![7-(2-methoxyethyl)-2-[4-(trifluoromethoxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020672.png)
![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6020689.png)
![3-methoxy-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6020697.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![2-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6020732.png)
![4-[5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B6020735.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)
![2-[1-cyclopentyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6020754.png)